4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Description
4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N8O2S and its molecular weight is 420.45. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
Research highlights the modification of certain structures like isoniazid (INH) to enhance their antitubercular activity. The modifications involving derivatives of compounds like 4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide have shown promising results against various strains of mycobacteria, indicating their potential role in developing novel antitubercular agents (Asif, 2014).
Optical Sensors and Biological Significance
These compounds, due to their ability to form coordination and hydrogen bonds, are recognized for their role in the development of optical sensors. Additionally, they are known for their biological significance, offering a range of medicinal applications. The structural features, including the presence of heterocyclic systems like triazole, thiazole, pyridine, and pyrrole, contribute to their recognition units in the synthesis of optical sensors and their medicinal applications (Jindal & Kaur, 2021).
Pharmacological Properties
The derivatives of coumarin and oxadiazole, including structures like this compound, exhibit a broad spectrum of pharmacological activities. Their properties include antimicrobial, anticancer, anti-inflammatory, antiviral, antioxidant, and more, making them a key focus for the synthesis of more effective and potent drugs (Jalhan et al., 2017).
Development of Medicinal Agents
The 1,3,4-oxadiazole ring, found in compounds like the one , is noted for its effective binding with different enzymes and receptors due to its structural features. This interaction leads to an array of bioactivities, making these derivatives valuable in the development of various medicinal agents targeting a wide range of diseases (Verma et al., 2019).
Synthesis Methodologies
The compound's related heterocyclic systems are also significant in synthetic chemistry. Microwave-assisted synthesis methodologies for such heterocyclic systems offer advantages like reduced reaction times and improved product yields, emphasizing the importance of these compounds in various industrial and medicinal applications (Sakhuja et al., 2012).
Properties
IUPAC Name |
4-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O2S/c1-11-16(30-19(21-11)26-6-3-4-7-26)17(28)20-10-15-24-23-14-9-13(5-8-27(14)15)18-22-12(2)25-29-18/h3-9H,10H2,1-2H3,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWAZYUYQMWNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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